N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(2-Ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a thioacetamide derivative characterized by a cyclopenta[d]pyrimidinone core, a morpholinoethyl substituent, and a 2-ethoxyphenyl acetamide group. The morpholinoethyl group improves solubility and metabolic stability, while the 2-ethoxyphenyl substituent may influence lipophilicity and target binding.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-2-31-20-9-4-3-7-18(20)24-21(28)16-32-22-17-6-5-8-19(17)27(23(29)25-22)11-10-26-12-14-30-15-13-26/h3-4,7,9H,2,5-6,8,10-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFVYQJHDKJKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 898450-85-6) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 458.6 g/mol. The structure includes an ethoxyphenyl group and a morpholinoethyl group attached to a tetrahydrocyclopentapyrimidine core.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O4S |
| Molecular Weight | 458.6 g/mol |
| CAS Number | 898450-85-6 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The unique structure allows it to fit into binding sites on these targets, potentially leading to modulation of their activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For example, studies have shown that derivatives of tetrahydropyrimidines can inhibit the Bcl-2 protein, which is known for its role in preventing apoptosis in cancer cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structural features have been reported to exhibit activity against a range of bacterial strains and fungi. The thioacetamide moiety is particularly noted for its potential in enhancing antimicrobial efficacy .
Case Studies
Several case studies have been conducted to evaluate the biological effects of compounds related to this compound:
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Testing : In vitro testing revealed that similar compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
- Mechanistic Insights : Research investigating the mechanism of action found that the compound interacts with specific signaling pathways associated with cell survival and proliferation, suggesting a multifaceted approach to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thioacetamide derivatives with modifications on the pyrimidinone core, aryl acetamide substituents, and nitrogen-bound alkyl groups. Below is a comparative analysis with structurally related compounds from the literature.
Pharmacological and Physicochemical Inferences
- Solubility: The morpholinoethyl group in the target compound likely improves water solubility compared to chlorophenyl or styryl-substituted analogs .
- Metabolic Stability: Morpholine rings are known to resist oxidative metabolism, suggesting enhanced stability over compounds with ester groups (e.g., ) or unmodified alkyl chains .
- Binding Interactions : The thioacetamide bridge facilitates hydrogen bonding via the NH group, as seen in compounds 5.4 and 5.15 (δ 10.08–10.22 ppm for NHCO) . The ethoxy group’s electron-donating effects may modulate π-π stacking or hydrophobic interactions.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, including thioether formation, cyclization, and amide coupling. Key steps include:
- Cyclopenta[d]pyrimidine core formation : Requires cyclization under nitrogen/argon with catalysts like triethylamine .
- Thioacetamide linkage : Reaction of thiol-containing intermediates with chloroacetamide derivatives at 60–80°C in ethanol or DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity . Analytical validation via HPLC (C18 column, methanol/water gradient) and ¹H/¹³C NMR confirms structural integrity (e.g., δ 10.08 ppm for amide NH, δ 4.12 ppm for SCH₂) .
Q. How can the compound’s stability under experimental conditions be assessed?
- pH-dependent stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition points (>200°C typical for similar thienopyrimidines) .
- Light sensitivity : Store in amber vials and monitor UV-vis spectral changes under accelerated light exposure .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assigns protons (e.g., ethoxyphenyl aromatic protons at δ 6.91–7.75 ppm) and carbons (amide carbonyl at ~170 ppm) .
- HRMS : Confirms molecular formula (e.g., [M+H]+ expected for C₂₃H₂₉N₄O₃S₂: 497.15) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for the morpholinoethyl substituent?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution of morpholinoethyl groups at 80–100°C .
- Catalyst screening : Triethylamine or DMAP enhances reaction rates by deprotonating intermediates .
- By-product mitigation : Use excess morpholinoethyl bromide (1.5–2.0 eq) and monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting)?
- Variable-temperature NMR : Detects dynamic processes (e.g., rotamers in the acetamide moiety) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., cyclopenta protons vs. morpholinoethyl CH₂) .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., δ 7.40–7.29 ppm for ethoxyphenyl in similar acetamides) .
Q. How to design structure-activity relationship (SAR) studies for biological targets?
- Functional group substitutions :
| Modification | Biological Impact |
|---|---|
| Ethoxy → methoxy | Alters lipophilicity (logP ±0.5) and receptor binding . |
| Morpholinoethyl → piperazinyl | Changes solubility (aqueous solubility ±20%) and kinase inhibition . |
- In vitro assays : Test against enzyme targets (e.g., COX-2, EGFR) using fluorogenic substrates .
- Molecular docking : Simulate interactions with ATP-binding pockets (AutoDock Vina, PDB: 1M17) .
Q. What methods address low reproducibility in synthetic batches?
- Strict inert conditions : Use Schlenk lines for oxygen-sensitive steps (e.g., cyclization) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm compound-protein binding by measuring thermal stability shifts .
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by activity restoration .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD, kon/koff) for purified enzymes .
Notes
- Advanced questions emphasize mechanistic insights, contradictions, and optimization.
- Methodological answers integrate cross-disciplinary techniques (e.g., synthetic chemistry, biophysics).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
